molecular formula C11H17N3 B13070636 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13070636
M. Wt: 191.27 g/mol
InChI Key: OFCXQPCTYMXFPS-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[221]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistency in product quality. This often requires the use of advanced equipment and techniques to control reaction parameters and monitor the progress of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the bicyclic structure with the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine, also known as 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews diverse research findings related to its biological activity, including in vitro and in vivo studies, mechanisms of action, and therapeutic implications.

  • Chemical Formula: C11H17N3
  • Molecular Weight: 191.28 g/mol
  • IUPAC Name: 2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
  • PubChem CID: 71683192

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent against various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Recent studies indicate that compounds with bicyclic structures similar to this compound exhibit significant anticancer properties:

CompoundCancer TypeMechanism of ActionReference
Compound ANon-small cell lung cancerInduces apoptosis via ERK pathway
Compound BTriple-negative breast cancerCell cycle arrest and senescence
Compound CRenal cell carcinomaG2/M phase arrest and procaspase activation

These studies suggest that the bicyclic structure enhances the binding affinity to DNA and apoptosis induction in various cancer cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly through its interaction with chemokine receptors:

  • CXCR2 Antagonism: Research has shown that derivatives of bicyclic compounds can selectively inhibit CXCR2, a receptor involved in inflammatory responses, thereby reducing inflammation in models of chronic inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • DNA Binding Affinity: The bicyclic structure facilitates strong interactions with DNA, leading to increased cytotoxicity in cancer cells.
  • Receptor Modulation: The compound's ability to act as an antagonist for specific chemokine receptors suggests a pathway for reducing inflammatory responses.
  • Apoptosis Induction: Activation of caspases and modulation of apoptotic pathways have been observed in various cell types exposed to this compound.

Case Studies

Several case studies illustrate the potential of this compound:

Case Study 1: Antitumor Efficacy
A study involving mice with induced tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups, indicating potent antitumor activity.

Case Study 2: Inflammatory Disease Model
In a model of arthritis, treatment with the compound led to reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-6-10(13-14-11(6)12)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H3,12,13,14)

InChI Key

OFCXQPCTYMXFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2CC3CCC2C3

Origin of Product

United States

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